5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione

Medicinal Chemistry ADME Prediction Structural Biology

5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione (CAS 852399-93-0) is a synthetic, fluorinated hydantoin derivative. Its core structure belongs to the imidazolidine-2,4-dione class, which includes widely studied anticonvulsants and diverse bioactive scaffolds.

Molecular Formula C13H15FN2O2
Molecular Weight 250.27 g/mol
CAS No. 852399-93-0
Cat. No. B3434216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione
CAS852399-93-0
Molecular FormulaC13H15FN2O2
Molecular Weight250.27 g/mol
Structural Identifiers
SMILESCCCCC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)F
InChIInChI=1S/C13H15FN2O2/c1-2-3-8-13(11(17)15-12(18)16-13)9-4-6-10(14)7-5-9/h4-7H,2-3,8H2,1H3,(H2,15,16,17,18)
InChIKeyNAVKQMFSENZTKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione (CAS 852399-93-0): A Fluorinated Hydantoin Derivative with Defined Physicochemical and Safety Profiles


5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione (CAS 852399-93-0) is a synthetic, fluorinated hydantoin derivative. Its core structure belongs to the imidazolidine-2,4-dione class, which includes widely studied anticonvulsants and diverse bioactive scaffolds. This compound is characterized by the presence of a 4-fluorophenyl substituent and an n-butyl chain at the 5-position of the hydantoin ring [1]. Its molecular formula is C13H15FN2O2, with a molecular weight of 250.27 g/mol and a calculated XLogP3 value of 2.5 [2]. The compound is commercially available from multiple vendors primarily as a research chemical, often with a specified minimum purity of 95% .

Why Generic Substitution Fails for 5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione


The hydantoin scaffold is highly sensitive to substitution patterns, with minor structural variations leading to significant divergence in physicochemical properties, biological activity, and safety profiles. This is particularly evident when comparing 5-butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione to its non-fluorinated phenyl analog or the classic anticonvulsant phenytoin. As the quantitative evidence below demonstrates, the introduction of a single fluorine atom alters lipophilicity, hydrogen-bonding capacity, and molecular weight, which are critical determinants of ADME properties and target interactions [1]. Furthermore, the compound's regulatory classification under the Globally Harmonized System (GHS) introduces specific handling and safety considerations that are distinct from its comparators [2]. These differences preclude simple interchangeability for research or industrial applications.

Quantitative Differentiation: 5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione vs. Key Comparators


Fluorine Substitution Increases Molecular Weight and Lipophilicity Compared to Non-Fluorinated Analog

The substitution of a hydrogen atom with a fluorine on the phenyl ring of 5-butyl-5-phenylimidazolidine-2,4-dione results in a measurable increase in both molecular weight and lipophilicity. Specifically, 5-butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione exhibits a molecular weight of 250.27 g/mol and a calculated XLogP3 value of 2.5 [1]. In direct comparison, the non-fluorinated analog, 5-butyl-5-phenylimidazolidine-2,4-dione (CAS 36309-62-3), has a molecular weight of 232.28 g/mol and an XLogP3 of 2.4 [2]. This modification also increases the number of hydrogen bond acceptors from 2 to 3, as the fluorine atom can participate in weak hydrogen bonding [3].

Medicinal Chemistry ADME Prediction Structural Biology

Differentiated Physicochemical and Safety Profile from the Clinical Anticonvulsant Phenytoin

When compared to the well-characterized anticonvulsant phenytoin (5,5-diphenylimidazolidine-2,4-dione), 5-butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione presents a markedly different profile. Phenytoin has a molecular weight of 252.27 g/mol and is a known sodium channel blocker with a defined, narrow therapeutic index [1]. In contrast, the target compound incorporates a single 4-fluorophenyl and an n-butyl chain, yielding a lower molecular weight (250.27 g/mol) [2] and, crucially, a different GHS hazard classification. According to ECHA notifications, this compound is classified as Acute Toxicity Category 4, Skin Irritation Category 2, Eye Irritation Category 2A, and Specific Target Organ Toxicity (Single Exposure) Category 3 [3]. Phenytoin's GHS classification, while also hazardous, differs and is specifically noted for its teratogenicity and narrow therapeutic window [4].

Drug Discovery Toxicology Chemical Safety

Vendor-Specified Purity and Storage Conditions Define Usable Material Grade

Commercial availability for research use is consistently defined by a 95% minimum purity specification for 5-butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione . This contrasts with some vendors offering the non-fluorinated analog, 5-butyl-5-phenylimidazolidine-2,4-dione, at higher purity levels, such as NLT 98% . Additionally, while the non-fluorinated analog often specifies storage conditions like 'sealed in dry, 2-8°C' , the target compound's storage information is less uniformly reported, with some vendors suggesting long-term storage in a cool, dry place .

Chemical Procurement Analytical Chemistry Laboratory Management

Research and Industrial Applications for 5-Butyl-5-(4-fluorophenyl)imidazolidine-2,4-dione Based on Quantitative Differentiation


Medicinal Chemistry: Fluorine Scan for ADME Optimization

This compound is a precise tool for structure-activity relationship (SAR) studies investigating the impact of fluorine substitution on the hydantoin scaffold. Its quantifiable differences in molecular weight (+17.99 g/mol) and lipophilicity (+0.1 XLogP3 units) compared to its non-fluorinated analog [1] allow researchers to systematically probe the role of fluorine in modulating membrane permeability, metabolic stability, and target binding affinity in lead optimization programs.

Chemical Biology: A Distinct Chemical Probe with a Specific Safety Profile

As a fluorinated hydantoin with a well-defined GHS hazard classification [1], this compound can serve as a chemical probe in phenotypic assays or target-based screens. Its profile, distinct from the teratogenic and narrow-therapeutic-index concerns of phenytoin [2], makes it a preferable candidate for routine laboratory use where minimized handling complexity and reduced regulatory burden are valued.

Analytical Chemistry and Pharmaceutical QC: Reference Standard for Method Development

Given its defined 95% purity specification from commercial vendors [1], this compound is suitable as a reference standard for developing and validating analytical methods, such as HPLC or LC-MS. It can be used to establish system suitability parameters or as a control for impurity profiling in the synthesis of related fluorinated heterocycles.

Academic Research: Teaching and Exploration of Hydantoin Chemistry

In an academic setting, this compound provides a tangible example for teaching principles of medicinal chemistry and chemical safety. Its synthesis, characterization, and comparison to simpler hydantoins like 5-butyl-5-phenylimidazolidine-2,4-dione [1] offer a practical framework for laboratory courses in organic synthesis, spectroscopy (NMR, MS), and computational chemistry.

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